

Technical Guide: Spectroscopic Analysis of 4-(Anilino)-2H-chromen-2-one Derivatives

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Compound of Interest

Compound Name: 4-(2,3-dimethylanilino)-2H-chromen-2-one

Cat. No.: B242967

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the spectroscopic characterization of **4-(2,3-dimethylanilino)-2H-chromen-2-one**. Direct experimental data for this specific compound is not readily available in the cited literature. Therefore, this document provides a comprehensive overview of the expected spectroscopic data based on structurally analogous 4-anilino-2H-chromen-2-one derivatives. It also includes detailed experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Introduction

4-Anilino-2H-chromen-2-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will walk through the expected spectroscopic data and the methodologies for their acquisition and interpretation.

Predicted Spectroscopic Data

Based on the analysis of similar 4-arylamino-coumarin derivatives, the following tables summarize the expected spectroscopic data for **4-(2,3-dimethylanilino)-2H-chromen-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-(2,3-dimethylanilino)-2H-chromen-2-one**

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
NH (Anilino)	9.0 - 10.5	Singlet (broad)	The chemical shift can be influenced by solvent and concentration.
Aromatic (Coumarin)	7.0 - 8.0	Multiplets	The protons of the coumarin ring system typically appear in this region.
Aromatic (Anilino)	6.5 - 7.5	Multiplets	The protons of the dimethylaniline ring will have distinct splitting patterns based on their substitution.
C-H (Coumarin)	5.5 - 6.0	Singlet	The proton at the 3-position of the coumarin ring.
CH ₃ (Dimethyl)	2.0 - 2.5	Singlets	Two distinct singlets are expected for the two methyl groups on the aniline ring.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-(2,3-dimethylanilino)-2H-chromen-2-one**

Carbon Atom	Expected Chemical Shift (δ , ppm)	Notes
C=O (Lactone)	160 - 165	The carbonyl carbon of the coumarin ring is typically deshielded.
C-O (Lactone)	150 - 155	The carbon atom of the lactone ether linkage.
Aromatic (Coumarin)	115 - 150	A series of signals corresponding to the carbons of the coumarin benzene ring.
C-N (Anilino)	140 - 150	The carbon atom attached to the nitrogen of the aniline group.
Aromatic (Anilino)	110 - 140	Signals for the carbons of the dimethylaniline ring.
C-C (Coumarin)	90 - 100	The carbon at the 3-position of the coumarin ring.
CH_3 (Dimethyl)	15 - 25	The two methyl carbons on the aniline ring.

Note: The exact chemical shifts can vary depending on the solvent and the specific electronic environment of the nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for **4-(2,3-dimethylanilino)-2H-chromen-2-one**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3400	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak
C-H Stretch (Aliphatic)	2850 - 3000	Medium to Weak
C=O Stretch (Lactone)	1680 - 1730	Strong
C=C Stretch (Aromatic)	1500 - 1650	Medium to Strong
C-N Stretch	1250 - 1350	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **4-(2,3-dimethylanilino)-2H-chromen-2-one**

Ion	Expected m/z	Notes
[M] ⁺	279.12	Molecular ion peak corresponding to the exact mass of C ₁₇ H ₁₅ NO ₂ .
[M-CO] ⁺	251.13	Loss of a carbonyl group is a common fragmentation pathway for coumarins[1].
Fragments of dimethylaniline	121.09, 106.07	Fragmentation of the anilino side chain.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for coumarin derivatives.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the spectra.
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay are often necessary.
- **2D NMR Experiments:** For complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended[2][3][4][5].

IR Spectroscopy

- **Sample Preparation:**
 - **Solid State (KBr Pellet):** Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.

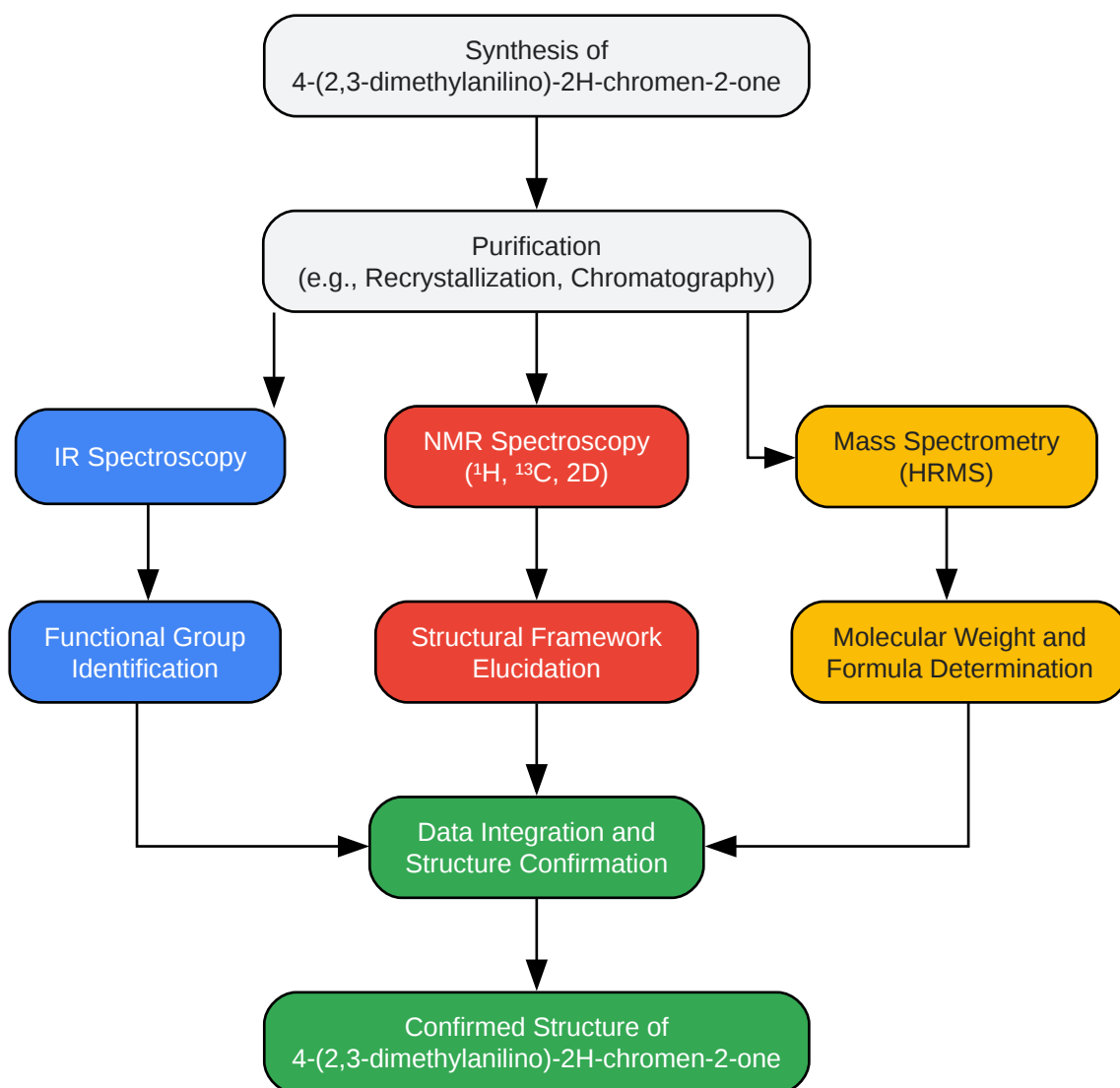
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- Acquisition:
 - Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements, which aids in determining the elemental composition[1].
- Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a soft ionization technique that often yields the molecular ion peak with minimal fragmentation, while EI is a higher-energy technique that provides more information about the fragmentation pattern[1].
- Acquisition:
 - Infuse the sample solution into the mass spectrometer.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **4-(2,3-dimethylanilino)-2H-chromen-2-one**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

Conclusion

While direct spectroscopic data for **4-(2,3-dimethylanilino)-2H-chromen-2-one** are not available in the reviewed literature, a comprehensive analysis of related 4-anilino-coumarin derivatives provides a solid foundation for predicting its spectral characteristics. The methodologies outlined in this guide offer a robust framework for researchers to obtain and interpret the necessary data for the complete structural elucidation of this and similar compounds, which is a critical step in the process of drug discovery and development.

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